molecular formula C13H24N2O B11883732 Azepan-1-yl(6-methylpiperidin-2-yl)methanone

Azepan-1-yl(6-methylpiperidin-2-yl)methanone

Cat. No.: B11883732
M. Wt: 224.34 g/mol
InChI Key: PTALNMZSELWVIG-UHFFFAOYSA-N
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Description

Azepan-1-yl(6-methylpiperidin-2-yl)methanone is a chemical compound with the molecular formula C13H24N2O It is known for its unique structure, which includes an azepane ring and a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(6-methylpiperidin-2-yl)methanone typically involves the reaction of azepane with 6-methylpiperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(6-methylpiperidin-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Azepan-1-yl(6-methylpiperidin-2-yl)methanone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Azepan-1-yl(6-methylpiperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Azepane derivatives: Compounds with similar azepane rings but different substituents.

    Piperidine derivatives: Compounds with piperidine rings and various functional groups.

Uniqueness

Azepan-1-yl(6-methylpiperidin-2-yl)methanone is unique due to its specific combination of azepane and methylpiperidine moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

azepan-1-yl-(6-methylpiperidin-2-yl)methanone

InChI

InChI=1S/C13H24N2O/c1-11-7-6-8-12(14-11)13(16)15-9-4-2-3-5-10-15/h11-12,14H,2-10H2,1H3

InChI Key

PTALNMZSELWVIG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C(=O)N2CCCCCC2

Origin of Product

United States

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